N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide
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Overview
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, thiazole derivatives, and ethylthiobenzamide. Common synthetic routes may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dihydrobenzo[b][1,4]dioxin moiety: This step may involve coupling reactions using reagents like palladium catalysts.
Introduction of the ethylthio group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings.
Benzamide derivatives: Compounds with similar benzamide structures.
Dioxin derivatives: Compounds with similar dioxin moieties.
Uniqueness
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylthio)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-26-15-5-3-4-14(10-15)19(23)22-20-21-16(12-27-20)13-6-7-17-18(11-13)25-9-8-24-17/h3-7,10-12H,2,8-9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFDQZAJHNZRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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